3-[(E)-3-(二甲氨基)丙-2-烯酰]-5-羟基-4,5-二甲基-1H-吡咯-2-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of a similar compound, (E)-3-(3-(4-(dimethylamino)phenyl)acrylo-yl)-4-hydroxy-2H-chromen-2-one, was achieved by the condensation of 3-acetyl-4-hydroxycoumarin with 4-N,N-dimethylaminobenzaldehyde in the presence of piperidine in ethanol . The structure of the synthesized compound was characterized using spectroscopic data (IR and 1H NMR) and elemental analysis .Chemical Reactions Analysis
The compound was synthesized by the condensation of 3-acetyl-4-hydroxycoumarin with 4-N,N-dimethylaminobenzaldehyde . Further details about the chemical reactions involving this compound are not available in the retrieved sources.Physical and Chemical Properties Analysis
The physical and chemical properties of a similar compound, 3-[(E)-3-(dimethylamino)prop-2-enoyl]-5,5-dimethyl-2-morpholino-4,6-dihydrobenzothiophen-7-one, include a predicted boiling point of 562.0±50.0 °C, a predicted density of 1.185±0.06 g/cm3 (at 20 °C and 760 Torr), and a predicted pKa of 5.01±0.70 .科学研究应用
杂环合成
Abdel-Megid、Abass 和 Hassan (2007) 的一项研究探索了类似于 3-[(E)-3-(二甲氨基)丙-2-烯酰]-5-羟基-4,5-二甲基-1H-吡咯-2-酮的化合物对各种试剂的反应性。这导致了多种杂环化合物的合成,包括嘧啶并、吡喃并和吡唑并吡喃并喹啉酮,证明了其在创建不同的杂环结构中的用途(Abdel-Megid、Abass 和 Hassan,2007)。
多功能杂环体系的合成
Pizzioli、Ornik、Svete 和 Stanovnik (1998) 利用与 3-[(E)-3-(二甲氨基)丙-2-烯酰]-5-羟基-4,5-二甲基-1H-吡咯-2-酮相关的化合物合成了多取代杂环体系,例如吡咯、嘧啶、吡唑和异恶唑(Pizzioli、Ornik、Svete 和 Stanovnik,1998)。
抗菌应用
Kumar、Kumar 和 Nihana (2017) 报道了使用类似于主题化合物的先驱物合成新型取代异恶唑啉化合物。对这些合成化合物进行体外抗菌活性筛选,表明在抗菌研究中具有潜在应用(Kumar、Kumar 和 Nihana,2017)。
NLO 材料的合成
Singh、Rawat 和 Sahu (2014) 表征了源自类似于 3-[(E)-3-(二甲氨基)丙-2-烯酰]-5-羟基-4,5-二甲基-1H-吡咯-2-酮的化合物的含吡咯的查耳酮衍生物,用作非线性光学 (NLO) 材料。这突出了其在光学器件应用领域的潜力(Singh、Rawat 和 Sahu,2014)。
属性
IUPAC Name |
3-[(E)-3-(dimethylamino)prop-2-enoyl]-5-hydroxy-4,5-dimethyl-1H-pyrrol-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-7-9(8(14)5-6-13(3)4)10(15)12-11(7,2)16/h5-6,16H,1-4H3,(H,12,15)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQDUJRGJAOGZOE-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC1(C)O)C(=O)C=CN(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)NC1(C)O)C(=O)/C=C/N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。